molecular formula C14H14ClFN4O B2637024 2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide CAS No. 1797251-12-7

2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide

Cat. No.: B2637024
CAS No.: 1797251-12-7
M. Wt: 308.74
InChI Key: CJTJTBNXRXYPNL-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide is a synthetic small molecule for research use. It is supplied as a high-purity compound to ensure experimental reliability and reproducibility. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. This compound features a benzamide core structure substituted with chloro and fluoro groups, linked to a dimethylaminopyrimidine moiety. The pyrimidine ring is a common pharmacophore found in many biologically active molecules, often contributing to hydrogen bonding and interaction with enzyme active sites . Molecules with similar structural motifs are frequently investigated in medicinal chemistry for their potential to modulate protein-protein interactions or enzyme activity . Based on its molecular structure, this compound may be of interest in various research areas. Potential applications could include serving as a building block in organic synthesis, a candidate in high-throughput screening assays, or a lead compound for the development of novel enzyme inhibitors. Its specific mechanism of action and primary molecular targets are areas for further investigation by researchers.

Properties

IUPAC Name

2-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN4O/c1-20(2)12-6-7-17-11(19-12)8-18-14(21)13-9(15)4-3-5-10(13)16/h3-7H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTJTBNXRXYPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core
Target Compound C₁₄H₁₃ClFN₄O 307.45 Cl, F, dimethylamino-pyrimidinylmethyl Pyrimidine
Quinoxaline-Pyrazole Derivatives (14a–d, 16a–d) Not provided Not provided Quinoxalin-6-yl, dimethylamino-pyridinyl Pyrazole/Quinoxaline
N-[...]benzamide () C₃₄H₃₃Cl₂FN₆O₃ 663.57 Cl, F, benzimidazolyl-piperidinyl Benzimidazole/Pyrimidine
4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide C₁₅H₁₀Cl₂F₃NO 363.15 Cl, CF₃, methylbenzamide Pyridine

Key Observations :

  • Quinoxaline-Pyrazole Derivatives: These compounds () replace pyrimidine with pyrazole and quinoxaline, likely altering binding affinities. The dimethylamino group on pyridine (vs. pyrimidine) may reduce steric hindrance .
  • Benzimidazole-Piperidinyl Analogs () : The larger molecular weight (663.57 g/mol) suggests reduced membrane permeability compared to the target compound. The benzimidazole-piperidinyl moiety could target kinases or GPCRs .

Biological Activity

2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and molecular pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of heterocyclic aromatic compounds, characterized by its chlorinated and fluorinated benzamide structure. Its molecular formula is C13H14ClF N3, which indicates the presence of a chlorine atom and a fluorine atom in its structure, contributing to its biological activity.

Research indicates that 2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide may exert its effects through several mechanisms:

  • Histone Deacetylase Inhibition : Similar compounds have shown selective inhibition of histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3, which are crucial in regulating gene expression related to cell cycle progression and apoptosis .
  • Antitumor Activity : In vitro studies have demonstrated that related benzamide derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structures exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells, suggesting significant antitumor properties .

Antiproliferative Effects

The antiproliferative effects of 2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide have been evaluated through various assays. The following table summarizes key findings:

Cell Line IC50 (μM) Mechanism
HepG21.30Induction of apoptosis, G2/M arrest
MCF71.75HDAC inhibition
A5492.00Cell cycle disruption

Case Studies

  • In Vivo Xenograft Models : In studies using xenograft models, compounds similar to 2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide demonstrated tumor growth inhibition rates exceeding 48%, indicating their potential as effective anticancer agents .
  • Combination Therapy : The compound has been tested in combination with other chemotherapeutic agents such as taxol and camptothecin, showing enhanced efficacy at submicromolar concentrations, thereby suggesting a synergistic effect that could improve treatment outcomes in cancer therapy .

Safety Profile

While exploring the biological activity, it is essential to consider the safety profile of 2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide. Toxicological assessments indicate potential acute toxicity upon ingestion and skin irritation upon contact . Further studies are necessary to fully elucidate its safety and side effects.

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